molecular formula C17H40N2O10 B082729 N,N-diethylethanamine;formic acid CAS No. 15077-13-1

N,N-diethylethanamine;formic acid

Cat. No.: B082729
CAS No.: 15077-13-1
M. Wt: 432.5 g/mol
InChI Key: NLOIHFJXBNFDSF-UHFFFAOYSA-N
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Description

N,N-diethylethanamine;formic acid is a chemical compound formed by the combination of formic acid and triethylamine in a 5:2 molar ratio. This complex is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a reductant and a catalyst in transfer hydrogenation reactions.

Mechanism of Action

Target of Action

N,N-diethylethanamine, also known as Triethylamine, is a tertiary amine . It is an organic compound that is often used in the synthesis of various pharmaceuticals and is also used as a base during chemical reactions . Formic acid, on the other hand, is the simplest carboxylic acid and is an important intermediate in chemical synthesis . The primary targets of these compounds are the reactants they are combined with in chemical reactions.

Mode of Action

The mode of action of N,N-diethylethanamine and formic acid depends on the specific reaction they are involved in. As a base, N,N-diethylethanamine can accept a proton (H+) from a donor (in this case, formic acid) in a process known as protonation . This results in the formation of a positively charged triethylammonium ion and a negatively charged formate ion .

Biochemical Pathways

The biochemical pathways affected by N,N-diethylethanamine and formic acid are dependent on the specific reactions they are involved in. In general, these compounds can participate in a variety of reactions, including condensation, esterification, and others, leading to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that n,n-diethylethanamine has a boiling point of 905°C at 760 mmHg and a vapor pressure of 561 mmHg at 25°C . These properties may influence its bioavailability and distribution.

Result of Action

The result of the action of N,N-diethylethanamine and formic acid is the formation of new compounds through chemical reactions. The specific molecular and cellular effects depend on the nature of the reaction and the compounds produced .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of formic acid triethylamine complex 5:2 involves the careful mixing of formic acid and triethylamine. One common method involves charging a flask with formic acid and then adding triethylamine dropwise under controlled conditions. The mixture is stirred to ensure complete reaction and formation of the complex .

Industrial Production Methods: In industrial settings, the production of formic acid triethylamine complex 5:2 follows similar principles but on a larger scale. The process involves the use of large reactors where formic acid and triethylamine are combined under controlled temperatures and pressures to ensure high yield and purity of the complex .

Comparison with Similar Compounds

Comparison: N,N-diethylethanamine;formic acid is unique due to its specific molar ratio, which provides optimal conditions for certain catalytic reactions. Compared to other similar compounds, it offers higher efficiency and selectivity in transfer hydrogenation reactions, making it a preferred choice in both research and industrial applications .

Properties

IUPAC Name

N,N-diethylethanamine;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H15N.5CH2O2/c2*1-4-7(5-2)6-3;5*2-1-3/h2*4-6H2,1-3H3;5*1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOIHFJXBNFDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.C(=O)O.C(=O)O.C(=O)O.C(=O)O.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H40N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583359
Record name Formic acid--N,N-diethylethanamine (5/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15077-13-1
Record name Formic acid--N,N-diethylethanamine (5/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formic acid-triethylamine 5:2 complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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